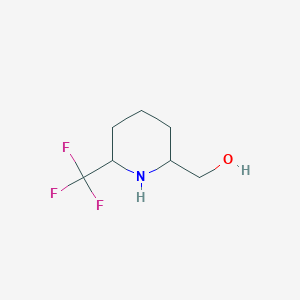
(6-(三氟甲基)哌啶-2-基)甲醇
描述
“(6-(Trifluoromethyl)piperidin-2-yl)methanol” is a chemical compound with the molecular formula C7H12F3NO . It has a molecular weight of 183.171 Da and is colorless to white to yellow in physical form . It is stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The molecular structure of “(6-(Trifluoromethyl)piperidin-2-yl)methanol” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. Attached to this ring is a trifluoromethyl group (CF3) and a methanol group (CH2OH) .Physical and Chemical Properties Analysis
“(6-(Trifluoromethyl)piperidin-2-yl)methanol” is a colorless to white to yellow powder or crystals or liquid . It has a molecular weight of 183.171 Da and is stored in an inert atmosphere at temperatures between 2-8°C .科学研究应用
变压器绝缘油中的甲醇
甲醇用作评估电力变压器中固体绝缘状况的化学标记。它在变压器现场样品中被发现,并且与绝缘纸的降解有关,证明了其在监测变压器矿物油中纤维素绝缘降解中的效用。由 (Jalbert 等人,2019 年) 编写的综述提供了有关甲醇作为纤维素固体绝缘老化指标作用的全面信息。
甲醇合成及作为燃料的使用
甲醇是一种燃烧干净的燃料,具有多种用途,例如在燃煤气化联合循环电厂中作为调峰燃料,以及作为主要运输燃料或燃料添加剂。由 (Cybulski,1994 年) 编写的综述提供了对其未来潜在用途、清洁燃烧特性以及在联合循环系统中应用的见解。
甲醇制氢
甲醇用作液体氢载体,可以产生高纯度氢气。研究工作已转向甲醇蒸汽重整、部分氧化、自热重整和甲醇分解。由 (García 等人,2021 年) 编写的综述讨论了甲醇制氢的催化剂开发和反应器技术方面的进展。
直接甲醇燃料电池中的甲醇
直接甲醇燃料电池 (DMFC) 对多种应用具有吸引力,但甲醇从阳极到阴极的交叉是一个主要限制。由 (Heinzel 和 Barragán,1999 年) 编写的综述提供了有关 DMFC 中甲醇交叉影响的信息,以及创造更耐甲醇的聚合物电解质的努力。
安全和危害
The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These statements correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .
未来方向
Piperidines, including “(6-(Trifluoromethyl)piperidin-2-yl)methanol”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on improving the synthesis methods and exploring the potential biological activities of this compound.
作用机制
Target of action
Piperidine derivatives, which include “(6-(Trifluoromethyl)piperidin-2-yl)methanol”, are often used in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals . The specific targets of these compounds can vary widely depending on their structure and functional groups.
Mode of action
The mode of action of piperidine derivatives can also vary greatly. They may interact with their targets through a variety of mechanisms, including binding to receptors or enzymes, altering cell membrane permeability, or interfering with cellular signaling pathways .
Biochemical pathways
The biochemical pathways affected by piperidine derivatives can be diverse, depending on the specific compound and its target. They may be involved in a wide range of biological processes, from neurotransmission to cell growth and proliferation .
Result of action
The molecular and cellular effects of piperidine derivatives can include changes in cell signaling, alterations in cell function, or even cell death, depending on the specific compound and its mode of action .
Action environment
The action, efficacy, and stability of piperidine derivatives can be influenced by various environmental factors, including pH, temperature, and the presence of other substances. These factors can affect the compound’s solubility, stability, and ability to reach its target .
生化分析
Biochemical Properties
(6-(Trifluoromethyl)piperidin-2-yl)methanol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are essential for the metabolism of many drugs. The nature of these interactions often involves the binding of (6-(Trifluoromethyl)piperidin-2-yl)methanol to the active site of the enzyme, potentially inhibiting or modifying its activity .
Cellular Effects
The effects of (6-(Trifluoromethyl)piperidin-2-yl)methanol on various cell types and cellular processes are significant. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, (6-(Trifluoromethyl)piperidin-2-yl)methanol has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in metabolic processes, thereby impacting cellular metabolism.
Molecular Mechanism
At the molecular level, (6-(Trifluoromethyl)piperidin-2-yl)methanol exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, which are enzymes that play a pivotal role in signal transduction and cellular communication . Furthermore, (6-(Trifluoromethyl)piperidin-2-yl)methanol can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (6-(Trifluoromethyl)piperidin-2-yl)methanol change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that (6-(Trifluoromethyl)piperidin-2-yl)methanol remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular health and function.
Dosage Effects in Animal Models
The effects of (6-(Trifluoromethyl)piperidin-2-yl)methanol vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxicity or adverse effects. For example, studies have shown that high doses of (6-(Trifluoromethyl)piperidin-2-yl)methanol can cause liver toxicity in animal models . It is essential to determine the optimal dosage to maximize the compound’s benefits while minimizing potential risks.
Metabolic Pathways
(6-(Trifluoromethyl)piperidin-2-yl)methanol is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are crucial for its metabolism and elimination from the body. These interactions can affect metabolic flux and the levels of various metabolites . Understanding these pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of (6-(Trifluoromethyl)piperidin-2-yl)methanol within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For instance, (6-(Trifluoromethyl)piperidin-2-yl)methanol may be transported into cells via organic cation transporters, affecting its bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of (6-(Trifluoromethyl)piperidin-2-yl)methanol is a critical factor in determining its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, (6-(Trifluoromethyl)piperidin-2-yl)methanol may localize to the mitochondria, where it can influence mitochondrial function and energy production.
属性
IUPAC Name |
[6-(trifluoromethyl)piperidin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3NO/c8-7(9,10)6-3-1-2-5(4-12)11-6/h5-6,11-12H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUEGOKLWMVVZFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC(C1)C(F)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Chloro-1-cyclopropyl-7-methyl-1H-benzo[d]imidazole](/img/structure/B1432575.png)
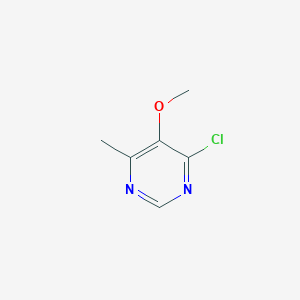
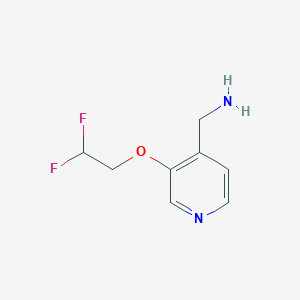
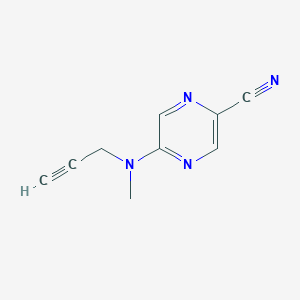
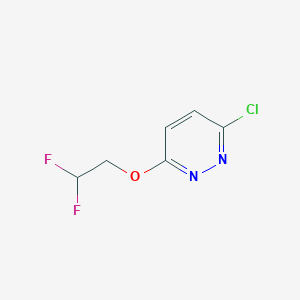
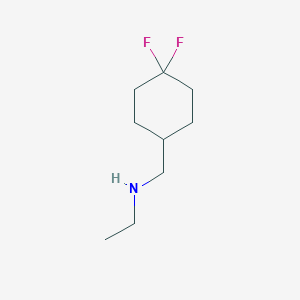

![{1,5-Diazabicyclo[3.2.2]nonan-6-yl}methanamine](/img/structure/B1432584.png)


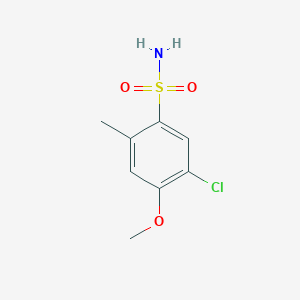
![tert-Butyl 3-carbamoyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B1432593.png)
![Ethyl 8-chloro-6-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1432594.png)
